molecular formula C17H20N4O2 B6447341 N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 2548979-91-3

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B6447341
CAS No.: 2548979-91-3
M. Wt: 312.37 g/mol
InChI Key: CDTFVYLCJRMJPA-UHFFFAOYSA-N
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is a complex organic compound with a unique structure that includes a pyrrolo[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often require the use of catalysts, such as palladium, and specific solvents to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, alkyl halides, aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets within cells. This compound can bind to enzymes or receptors, modulating their activity and affecting various signaling pathways. For example, it may inhibit certain kinases, leading to the suppression of cell proliferation in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-6-phenylthieno[2,3-d]pyrimidin-4-amine
  • 3,4-Dimethoxy-N-methylphenethylamine

Uniqueness

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine is unique due to its specific structural features, such as the pyrrolo[2,3-d]pyrimidine core and the 3,4-dimethoxyphenyl group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-7-methylpyrrolo[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-21-9-7-13-16(19-11-20-17(13)21)18-8-6-12-4-5-14(22-2)15(10-12)23-3/h4-5,7,9-11H,6,8H2,1-3H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDTFVYLCJRMJPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C(N=CN=C21)NCCC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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